Dipotassium peroxydicarbonate

Description

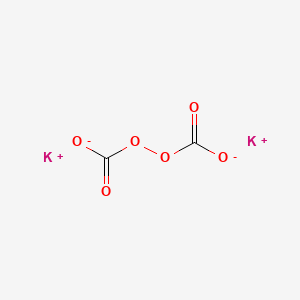

Dipotassium peroxydicarbonate (K₂C₂O₆), also known as potassium peroxydicarbonate or potassium perdicarbonate, is an inorganic peroxide compound. It is structurally characterized by the presence of a peroxydicarbonate (C₂O₆²⁻) anion and two potassium cations. The compound is stable as a monohydrate (K₂C₂O₆·H₂O) . Its primary applications include use as an oxidizing agent in chemical synthesis, water treatment, and industrial processes where controlled release of oxygen radicals is required. Notably, it is tested for purity against potassium bromate solutions in the presence of excess potassium bromide, and its toxicity includes gastrointestinal irritation and cardiac arrhythmias upon ingestion .

Properties

IUPAC Name |

dipotassium;carboxylatooxy carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O6.2K/c3-1(4)7-8-2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDAXLOEFWJKTL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])OOC(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2K2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036330 | |

| Record name | Dipotassium peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-97-9 | |

| Record name | Dipotassium peroxydicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPOTASSIUM PEROXYDICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBW7U9I8UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium peroxydicarbonate can be synthesized through the electrolysis of a saturated potassium carbonate solution at low temperatures, typically around -20°C. The process involves the oxidation of carbonate ions at the anode, forming the peroxydicarbonate anion .

Industrial Production Methods

In industrial settings, dipotassium peroxydicarbonate is produced by reacting an inorganic peroxide with an alkali metal hydroxide to form an alkali metal peroxide. This peroxide is then added to a mixture containing a haloformate, a dispersant, and water. The mixture is homogenized to form peroxydicarbonate, which is then dispersed as small droplets in the aqueous mixture .

Chemical Reactions Analysis

Types of Reactions

Dipotassium peroxydicarbonate undergoes various types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.

Decomposition: Upon heating, it decomposes to release oxygen and carbon dioxide.

Common Reagents and Conditions

Common reagents used in reactions with dipotassium peroxydicarbonate include organic substrates that can be oxidized. The reactions typically occur under controlled temperature conditions to manage the release of oxygen and carbon dioxide.

Major Products Formed

The major products formed from the decomposition of dipotassium peroxydicarbonate are oxygen and carbon dioxide. In oxidation reactions, the products depend on the specific substrates being oxidized.

Scientific Research Applications

Dipotassium peroxydicarbonate has several scientific research applications, including:

Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

Biology: Its strong oxidizing properties make it useful in certain biochemical assays and experiments.

Medicine: It is explored for its potential use in sterilization processes due to its ability to release oxygen.

Mechanism of Action

The mechanism of action of dipotassium peroxydicarbonate involves the release of oxygen radicals upon decomposition. These radicals can initiate oxidation reactions by attacking organic substrates, leading to the formation of oxidized products. The molecular targets and pathways involved depend on the specific substrates and conditions of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dipotassium peroxydicarbonate belongs to the broader class of peroxydicarbonates and percarbonates. Below is a detailed comparison with structurally or functionally related compounds:

Sodium Percarbonate (Na₂CO₃·1.5H₂O₂)

- Chemical Formula : Na₂CO₃·1.5H₂O₂ (a complex of sodium carbonate and hydrogen peroxide).

- CAS Number : 3313-92-6 .

- Applications : Widely used in eco-friendly detergents and cleaning agents due to its ability to release hydrogen peroxide .

- Comparison : Unlike dipotassium peroxydicarbonate, sodium percarbonate is a hydrated adduct rather than a true peroxydicarbonate salt. It is less reactive in radical-initiated processes but more stable in aqueous solutions.

Diisopropyl Peroxydicarbonate (C₈H₁₄O₆)

- Chemical Formula : (CH₃)₂CHOCOO-O-OCOOCH(CH₃)₂.

- CAS Number : 105-64-6 .

- Applications : A volatile organic peroxide used as a polymerization initiator for vinyl chloride and styrene .

- Comparison : Diisopropyl peroxydicarbonate decomposes at moderate temperatures (half-life of 3 hours at 110°C), generating cyclohexyloxycarbonyl radicals . In contrast, dipotassium peroxydicarbonate is thermally stable under similar conditions due to its ionic structure.

Di-(2-ethylhexyl) Peroxydicarbonate (C₁₈H₃₄O₆)

- Chemical Formula : (C₈H₁₇O)₂C(O)O-O-C(O)O(C₈H₁₇).

- CAS Number : 16111-62-9 .

- Applications : Used in oxidative desulfurization (ODS) systems to generate peroxycarbonate radicals for sulfur removal from fuels .

- Comparison : This compound’s long alkyl chains enhance solubility in organic phases, making it more effective in oil-based ODS systems compared to dipotassium peroxydicarbonate, which is water-soluble .

Sodium Peroxydisulfate (Na₂S₂O₈)

- Chemical Formula : Na₂S₂O₈.

- CAS Number : 7775-27-1 .

- Applications : A strong oxidizing agent in polymer initiation and wastewater treatment.

- Comparison : Sodium peroxydisulfate operates via sulfate radical (SO₄⁻) generation, whereas dipotassium peroxydicarbonate releases carbonate-related radicals (CO₃⁻), resulting in different reaction pathways .

Research Findings and Mechanistic Differences

- Oxidative Desulfurization (ODS) : Di-(2-ethylhexyl) peroxydicarbonate outperforms dipotassium peroxydicarbonate in ODS due to its compatibility with hydrophobic sulfur compounds in oil phases .

- Radical Generation : Diisopropyl peroxydicarbonate generates alkoxycarbonyl radicals at lower temperatures, making it suitable for low-temperature polymerizations, whereas dipotassium peroxydicarbonate requires higher activation energy .

- Environmental Impact : Sodium percarbonate is preferred in consumer products for its lower environmental persistence compared to dipotassium peroxydicarbonate .

Q & A

Q. What are the critical safety protocols for handling peroxydicarbonates in laboratory settings?

Peroxydicarbonates are thermally unstable and may undergo self-accelerating decomposition. Key protocols include:

- Storage : Use refrigerated conditions (e.g., ≤0°C) to prevent spontaneous decomposition. Diluents (Type A or B) are often required to stabilize the compound, as seen in formulations of di-sec-butyl peroxydicarbonate (≤52% with diluent) .

- Handling : Avoid friction, static discharge, or contact with reducing agents. Use inert atmospheres (e.g., nitrogen) during transfers .

- Containment : Work in fume hoods with blast shields, as violent decomposition can release toxic gases (e.g., CO₂) .

Q. Which analytical techniques are effective for assessing the purity and stability of peroxydicarbonates?

- FT-IR Spectroscopy : Track functional group consumption (e.g., allyl or carbonyl groups) to monitor decomposition or polymerization initiation .

- Gas Chromatography (GC) : Detect cross-reaction products (e.g., isopropyl sec-butyl carbonate in crossover experiments) .

- Differential Scanning Calorimetry (DSC) : Measure decomposition kinetics and calculate Arrhenius parameters (activation energy, pre-exponential factor) .

Advanced Research Questions

Q. How can kinetic models optimize peroxydicarbonate-initiated polymerization reactions?

- Model Design : Use an adapted Batch and Macosko model to estimate initiator efficiency (f) and active radical fraction (Fact). For example, in diallyl isophthalate (DAIM) polymerization with dicyclohexyl peroxydicarbonate (CHPC), FT-IR data on monomer conversion validate Fact .

- Experimental Validation : Couple kinetic models with real-time FT-IR or DSC to refine parameters under varying temperatures and initiator concentrations .

Q. How to resolve discrepancies in thermal decomposition data across studies?

- Cross-Method Validation : Compare DSC-derived decomposition rates (e.g., for diisopropyl peroxydicarbonate) with isothermal calorimetry or GC-MS data .

- Replicate Under Controlled Conditions : Ensure consistent diluent ratios (e.g., Type B diluent ≥23%) and solvent systems, as slight variations can alter decomposition pathways .

- Statistical Analysis : Apply Arrhenius equation error margins to identify outliers or context-specific anomalies (e.g., solvent polarity effects) .

Methodological Tables

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.